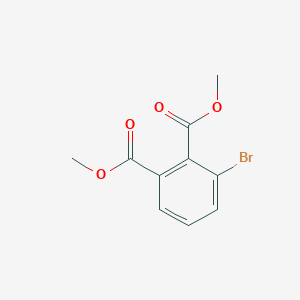

Dimethyl 3-bromophthalate

Vue d'ensemble

Description

Dimethyl 3-bromophthalate is an organic compound with the molecular formula C10H9BrO4. It is a derivative of phthalic acid, where two carboxylic acid groups are esterified with methanol, and one of the aromatic hydrogen atoms is substituted with a bromine atom. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dimethyl 3-bromophthalate can be synthesized through the bromination of dimethyl phthalate. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove by-products and unreacted starting materials.

Analyse Des Réactions Chimiques

Types of Reactions: Dimethyl 3-bromophthalate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used, such as amines forming amides or thiols forming thioethers.

Reduction Reactions: The major product is dimethyl phthalate.

Coupling Reactions: Biaryl compounds are the primary products.

Applications De Recherche Scientifique

Chemical Synthesis

1. Intermediate in Organic Synthesis

DMBP serves as a crucial intermediate in the synthesis of various organic compounds. Its bromine substituent allows for nucleophilic substitution reactions, making it a valuable building block in the production of pharmaceuticals and agrochemicals. For instance, DMBP can be utilized to synthesize derivatives that exhibit biological activity, thereby facilitating drug development processes .

2. Lithium Halogen Exchange Reactions

Recent studies have demonstrated the efficiency of DMBP in lithium halogen exchange reactions. This reaction is pivotal for synthesizing aryl lithium species, which are essential for further transformations in organic synthesis. The conversion of DMBP to lithium salts has been optimized, yielding significant amounts of target compounds such as iodinated phthalates .

Biological Applications

1. Fluorescent Probes

DMBP is being explored for its potential to create fluorescent probes used in biological imaging. By modifying its structure, researchers can develop highly specific probes that target cellular components, enhancing the visualization of biological processes through techniques like confocal microscopy . These probes leverage the photophysical properties of rhodamine derivatives derived from DMBP, allowing for multicolor imaging in live cells.

2. Enzyme Studies

The compound has also been employed in studies involving enzyme-catalyzed reactions, particularly focusing on ester hydrolysis mechanisms. This application is important for understanding biochemical pathways and developing enzyme inhibitors.

Material Science Applications

1. Organic Solar Cells

DMBP has been utilized in the development of organic solar cells. Its derivatives can act as electron acceptors in photovoltaic systems, contributing to the efficiency and stability of solar cell performance. Research indicates that incorporating DMBP-based compounds into solar cell architectures can enhance energy conversion efficiencies significantly .

2. Polymer Production

The compound is also relevant in the synthesis of polymers and plasticizers. Its ester functionality allows it to be incorporated into polymer matrices, improving material properties such as flexibility and thermal stability .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of dimethyl 3-bromophthalate depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring. In reduction reactions, the bromine atom is removed, and hydrogen is added to the aromatic ring. In coupling reactions, the bromine atom participates in the formation of a new carbon-carbon bond through palladium-catalyzed cross-coupling.

Comparaison Avec Des Composés Similaires

Dimethyl phthalate: Lacks the bromine substituent and is used as a plasticizer and insect repellent.

Dimethyl 4-bromophthalate: Similar structure but with the bromine atom at a different position on the aromatic ring.

Dimethyl 2-bromophthalate: Another positional isomer with the bromine atom at the ortho position relative to the ester groups.

Uniqueness: Dimethyl 3-bromophthalate is unique due to its specific bromine substitution pattern, which imparts distinct reactivity and properties compared to its isomers and other phthalate derivatives. This makes it valuable in selective organic transformations and specialized applications in research and industry.

Activité Biologique

Dimethyl 3-bromophthalate (DBP), with the chemical formula C₁₀H₉BrO₄, is a compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of DBP, summarizing research findings, case studies, and relevant data.

- Molecular Weight: 273.08 g/mol

- IUPAC Name: Dimethyl 3-bromobenzene-1,2-dicarboxylate

- CAS Number: 58749-33-0

- Purity: Typically around 98% .

Biological Activity Overview

This compound exhibits various biological activities, primarily related to its interactions with biological systems. Key areas of interest include:

- Enzyme Inhibition: DBP has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a significant role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, impacting their efficacy and toxicity profiles .

- Cellular Effects: Preliminary studies suggest that DBP may influence cellular processes such as apoptosis and cell proliferation. Further investigations are needed to elucidate the mechanisms underlying these effects.

Case Study 1: Enzyme Interaction

A study conducted on various brominated compounds indicated that DBP interacts with cytochrome P450 enzymes. The inhibition of CYP1A2 was particularly notable, suggesting implications for drug interactions in therapeutic settings. The study highlighted the importance of understanding how brominated compounds like DBP can affect drug metabolism .

Case Study 2: Cellular Toxicity

Research examining the cytotoxic effects of DBP on cancer cell lines demonstrated that it could inhibit cell growth at specific concentrations. The study utilized murine liver cell lines to assess the differential effects on tumorigenic versus non-tumorigenic cells. Results indicated that DBP might selectively inhibit cancer cell motility while sparing healthy cells, presenting a potential avenue for therapeutic applications .

Data Table: Biological Activity Summary

| Activity | Effect | Reference |

|---|---|---|

| CYP1A2 Inhibition | Alters drug metabolism | |

| Cytotoxicity | Inhibits cancer cell growth | |

| Cellular Proliferation | Potentially affects cell signaling |

Mechanistic Insights

The biological activity of DBP is likely mediated through its structural properties. The presence of bromine in its structure may enhance its lipophilicity, facilitating cellular membrane permeability and interaction with various biological targets. Additionally, the ester functional groups can participate in hydrogen bonding and other interactions crucial for binding to enzymes and receptors.

Future Directions

Further research is warranted to explore:

- In Vivo Studies: To assess the pharmacokinetics and long-term effects of DBP in living organisms.

- Mechanistic Studies: To better understand the pathways through which DBP exerts its biological effects.

- Therapeutic Potential: Investigating the compound's potential as a therapeutic agent in oncology or as a modulator of drug metabolism.

Propriétés

IUPAC Name |

dimethyl 3-bromobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRAPUXBKWPTMEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50701353 | |

| Record name | Dimethyl 3-bromobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50701353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58749-33-0 | |

| Record name | Dimethyl 3-bromobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50701353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.